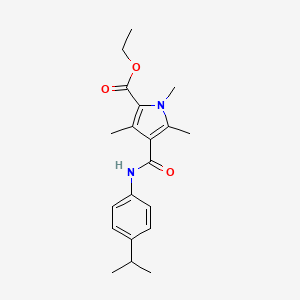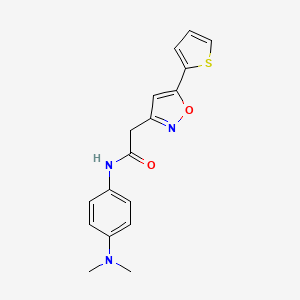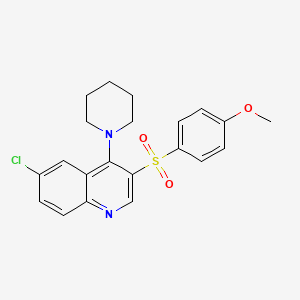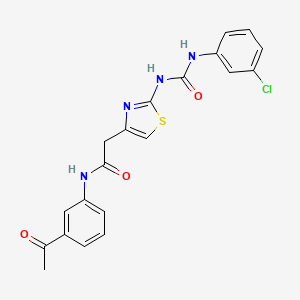
ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves carbamoylation, a process where a carbamoyl group is introduced into a molecule . Protodeboronation of pinacol boronic esters is another method that has been reported for the synthesis of related compounds .Chemical Reactions Analysis
The compound, being an organic molecule, is likely to undergo a variety of chemical reactions. For instance, compounds with a carbamoyl group can participate in reactions such as hydrolysis, reduction, and others . Boronic esters, like those mentioned in the synthesis, are known to be valuable building blocks in organic synthesis and can undergo various transformations .Wissenschaftliche Forschungsanwendungen
Antibacterial and Immunobiological Activity
Research on compounds structurally related to ethyl 4-((4-isopropylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate, such as ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, has shown promising antibacterial and immunobiological activities. These compounds were synthesized via a three-component reaction, and their structures were established using IR, PMR spectroscopy, and mass spectrometry. Their potential as antibacterial agents was evaluated, indicating a potential application for related compounds in developing new therapeutic agents (Gein et al., 2016).
Synthesis Methods
The synthesis of related heterocyclic compounds demonstrates the versatility of pyrrole derivatives in chemical reactions. For instance, ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate reacted with 1,3-dicarbonyl compounds to yield thieno[3,4-d]pyrimidines, showcasing a method for constructing complex heterocycles which could be applicable to the synthesis and functionalization of compounds similar to this compound (Ryndina et al., 2002).
Applications in Dyeing Textiles
Compounds with structural similarities have been explored for their dyeing properties on textiles. For example, ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate showed good levelness and fastness on polyester and nylon fabrics, suggesting that related compounds could serve as disperse dyes with potential industrial applications (Abolude et al., 2021).
Materials Science Applications
Additionally, heteroatom-containing compounds similar in structure have been utilized in materials science, such as in the fabrication of composite coatings for corrosion protection. These coatings, based on poly-3,4-ethylenedioxythiophene and modified with pyrrole derivatives, demonstrate the potential of pyrrole-based compounds in developing advanced materials for protective applications (Adamczyk & Kulesza, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1,3,5-trimethyl-4-[(4-propan-2-ylphenyl)carbamoyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-7-25-20(24)18-13(4)17(14(5)22(18)6)19(23)21-16-10-8-15(9-11-16)12(2)3/h8-12H,7H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPRIBKBEAXPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)

![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)


![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)


![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)


![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)
